ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate is a complex organic compound with a thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiazole derivatives with ethyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylate
- Ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-imidazole-4-carboxylate
Uniqueness
Ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate is unique due to its thiazole ring, which imparts specific chemical and biological properties. Compared to oxazole and imidazole derivatives, the thiazole ring can offer different reactivity and interaction profiles, making it valuable in various applications.
Properties
Molecular Formula |
C13H20N2O4S |
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Molecular Weight |
300.38 g/mol |
IUPAC Name |
ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H20N2O4S/c1-6-18-11(16)9-7-20-10(15-9)8(2)14-12(17)19-13(3,4)5/h7-8H,6H2,1-5H3,(H,14,17)/t8-/m1/s1 |
InChI Key |
AAJQVLPQVMJOPA-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)C1=CSC(=N1)[C@@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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